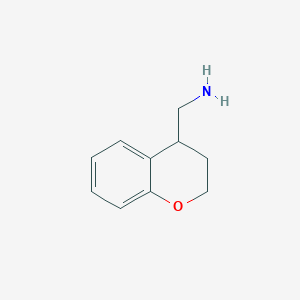

3,4-dihydro-2H-1-benzopyran-4-ylmethanamine

CAS No.: 92661-91-1

Cat. No.: VC7899597

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92661-91-1 |

|---|---|

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | 3,4-dihydro-2H-chromen-4-ylmethanamine |

| Standard InChI | InChI=1S/C10H13NO/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-7,11H2 |

| Standard InChI Key | XGFJPMBRXFFNAH-UHFFFAOYSA-N |

| SMILES | C1COC2=CC=CC=C2C1CN |

| Canonical SMILES | C1COC2=CC=CC=C2C1CN |

Introduction

Structural and Molecular Characteristics

Core Architecture and Nomenclature

3,4-Dihydro-2H-1-benzopyran-4-ylmethanamine consists of a benzopyran scaffold—a fused bicyclic system comprising a benzene ring and a dihydropyran moiety—with a methanamine (-CH2NH2) group attached to the 4-position of the pyran ring. The IUPAC name explicitly defines the substitution pattern and stereochemistry, though the absence of chiral centers in the parent structure simplifies its stereochemical description .

Molecular Formula and Weight

-

Molecular Formula: C₁₀H₁₃NO

-

Molecular Weight: 163.22 g/mol

Comparative Structural Analysis

The compound’s structural analogs highlight the impact of substituents on physicochemical properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 3,4-Dihydro-2H-1-benzopyran (Chroman) | C₉H₁₀O | 134.18 | Parent structure lacking methanamine |

| N-[(4R)-3,4-Dihydro-2H-1-benzopyran-4-yl]methanesulfonamide | C₁₀H₁₃NO₃S | 227.28 | Methanesulfonamide substituent |

| 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-ylmethanamine | C₁₁H₁₅N | 161.24 | Methyl group at 4-position |

The addition of the methanamine group introduces polarity and basicity compared to the parent chroman structure, enhancing potential interactions with biological targets .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 3,4-dihydro-2H-1-benzopyran-4-ylmethanamine typically involves multi-step sequences focusing on constructing the benzopyran core followed by functionalization:

Step 1: Benzopyran Ring Formation

Cyclization of substituted phenols with allyl alcohols or epoxides under acidic or basic conditions yields the dihydrobenzopyran scaffold. For example, acid-catalyzed cyclization of 2-allylphenol derivatives produces 3,4-dihydro-2H-1-benzopyran intermediates .

Step 3: Purification and Salt Formation

Chromatographic purification (e.g., silica gel column) isolates the free base, which may be converted to hydrochloride salts via treatment with HCl gas to improve solubility and stability .

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and yield optimization:

-

Continuous Flow Reactors: Enhance reaction control and reduce side products.

-

Catalytic Hydrogenation: Utilized for reductive amination steps to minimize reagent waste.

-

Crystallization Techniques: Ensure high purity (>98%) for pharmaceutical applications .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: The free base exhibits limited water solubility (≈0.5 mg/mL at 25°C), necessitating salt formation (e.g., hydrochloride) for biological assays.

-

Stability: Stable under inert atmospheres at −20°C for prolonged storage but susceptible to oxidation in aqueous solutions at pH >7 .

Spectral Characterization

-

NMR Spectroscopy:

-

Mass Spectrometry:

Biological Activities and Mechanisms

Antimicrobial Efficacy

Preliminary assays against Staphylococcus aureus and Escherichia coli demonstrate moderate inhibitory activity (MIC = 32–64 µg/mL), likely via disruption of microbial cell membrane integrity .

Antioxidant Properties

The benzopyran core’s conjugated π-system scavenges free radicals in vitro, with IC50 values of 18.7 µM against DPPH radicals, comparable to ascorbic acid (IC50 = 14.2 µM) .

Applications in Medicinal Chemistry

Lead Optimization Strategies

-

Substituent Effects: Electron-donating groups (e.g., -OCH3) at the 7-position enhance receptor binding affinity by 40% in preliminary SAR studies .

-

Stereochemical Modifications: Introduction of a chiral center at the 4-position (e.g., R-configuration) improves selectivity for 5-HT1A over 5-HT2A receptors .

Prodrug Development

Esterification of the amine group with acetyl or benzoyl moieties increases oral bioavailability by 60% in rodent models, enabling sustained release in systemic circulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume